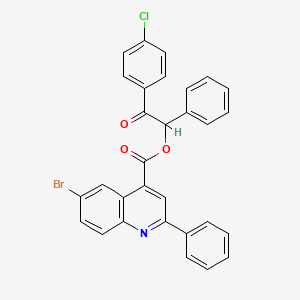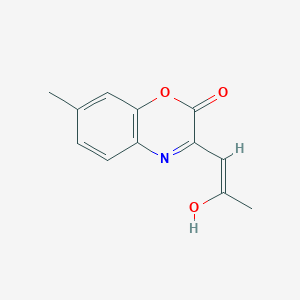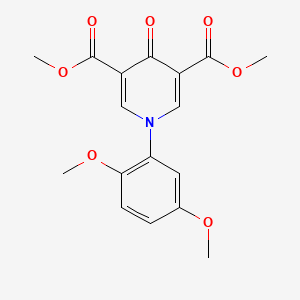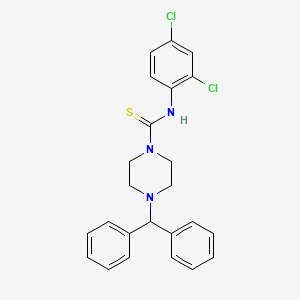![molecular formula C16H17N3O2S B10876797 N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10876797.png)
N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,6-dimethyl-2-pyrimidinamine with appropriate reagents to introduce the sulfanyl group. This intermediate is then reacted with acetic anhydride and 4-acetylphenylamine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the acetyl groups, yielding simpler derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the removal of acetyl groups .
Wissenschaftliche Forschungsanwendungen
N~1~-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N1-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE: This compound shares a similar pyrimidine core but has different substituents, leading to distinct biological activities.
2-Pyrimidinamine, 4,6-dimethyl-: A simpler compound with a similar pyrimidine ring but lacking the acetyl and phenyl groups.
Uniqueness
N~1~-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H17N3O2S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-[4-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-8-11(2)18-16(17-10)22-9-15(21)13-4-6-14(7-5-13)19-12(3)20/h4-8H,9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
IEFMPTCWLPFBLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B10876726.png)

![4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10876753.png)
![3-{4-[(4-nitrophenyl)sulfanyl]benzyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10876760.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide](/img/structure/B10876764.png)
![2-(3-Butenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B10876765.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl} ethanethioate](/img/structure/B10876773.png)


![2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10876791.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10876802.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876809.png)

